1-{2-[(3,5-Dimethylphenyl)amino]-2-oxoethyl}piperidine-4-carboxylic acid
Overview
Description
“1-{2-[(3,5-Dimethylphenyl)amino]-2-oxoethyl}piperidine-4-carboxylic acid” is a chemical compound with the CAS Number: 1082910-24-4 . It has a molecular weight of 290.36 .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular structure of this compound includes a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
Piperidines are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical and Chemical Properties Analysis
The compound is solid in its physical form . It has a molecular weight of 290.36 . The IUPAC Name is 1-[2-(3,5-dimethylanilino)-2-oxoethyl]-4-piperidinecarboxylic acid .Scientific Research Applications
Complexation of Arenes
Research has explored the synthesis and application of macrobicyclic compounds, including variants of piperidine derivatives, for the complexation of arenes in aqueous and organic solutions. Such compounds have demonstrated significant potential in host-guest complexation, a process relevant to mimicking biological systems and understanding molecular interactions in aqueous environments (Diederich, Dick, & Griebel, 1986).
Synthesis of Biological Agents
Piperidine derivatives, closely related to the specified compound, have been synthesized and characterized for potential antibacterial and anti-tuberculosis activities. These compounds were also studied through molecular docking to assess interactions with specific enzymes, highlighting their relevance in drug discovery and biological research (Megha, Bodke, & Shanavaz, 2023).
Application in Chemistry of Heterocyclic Compounds
Piperidine-based compounds have been synthesized and evaluated in the broader context of heterocyclic chemistry. These compounds, due to their structural features and biological activities, are of significant interest for pharmaceutical research and development (Khalid et al., 2016).
Development of Antitumor Agents
Derivatives of piperidine, including the one , have been explored for their potential in developing antitumor agents. These compounds are studied for their synthesis routes and evaluated for their effectiveness in inhibiting the growth of cancer cells, an area of considerable interest in oncological research (Bialy & Gouda, 2011).
Future Directions
Piperidines and their derivatives continue to be a significant area of research in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an ongoing task of modern organic chemistry . The pharmaceutical applications of synthetic and natural piperidines are also being explored .
Properties
IUPAC Name |
1-[2-(3,5-dimethylanilino)-2-oxoethyl]piperidine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-11-7-12(2)9-14(8-11)17-15(19)10-18-5-3-13(4-6-18)16(20)21/h7-9,13H,3-6,10H2,1-2H3,(H,17,19)(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXDPAGASIFOFIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CN2CCC(CC2)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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